molecular formula C22H25N3O4 B2876862 N-[(2H-1,3-benzodioxol-5-yl)methyl]-N'-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl]ethanediamide CAS No. 946362-95-4

N-[(2H-1,3-benzodioxol-5-yl)methyl]-N'-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl]ethanediamide

Cat. No.: B2876862
CAS No.: 946362-95-4
M. Wt: 395.459
InChI Key: AJZUYZCNPSISFT-UHFFFAOYSA-N
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Description

N-[(2H-1,3-Benzodioxol-5-yl)methyl]-N'-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl]ethanediamide (referred to as QOD in some studies) is a quinolinyl oxamide derivative with demonstrated antimalarial activity. Its structure comprises a 1,3-benzodioxole group linked via a methylene bridge to an ethanediamide moiety, which is further connected to a 1-methyl-1,2,3,4-tetrahydroquinoline group (Figure 2B in ). This compound inhibits falcipain-2 (FP-2) and falcipain-3 (FP-3), cysteine proteases critical for hemoglobin degradation in Plasmodium falciparum, the malaria parasite. Molecular dynamics simulations (MD) indicate that QOD binds to FP-2/3 through hydrogen bonding with catalytic residues (e.g., Cys42, Gly83) and hydrophobic interactions with the tetrahydroquinoline ring, stabilizing the enzyme-inhibitor complex.

Properties

IUPAC Name

N'-(1,3-benzodioxol-5-ylmethyl)-N-[2-(1-methyl-3,4-dihydro-2H-quinolin-6-yl)ethyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H25N3O4/c1-25-10-2-3-17-11-15(4-6-18(17)25)8-9-23-21(26)22(27)24-13-16-5-7-19-20(12-16)29-14-28-19/h4-7,11-12H,2-3,8-10,13-14H2,1H3,(H,23,26)(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AJZUYZCNPSISFT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCCC2=C1C=CC(=C2)CCNC(=O)C(=O)NCC3=CC4=C(C=C3)OCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H25N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Route Design

The synthesis employs a convergent strategy involving three critical components:

  • Benzodioxol-5-ylmethyl amine
  • 1-Methyl-1,2,3,4-tetrahydroquinolin-6-ethylamine
  • Ethanediamide backbone

A representative pathway involves sequential amide coupling reactions followed by purification (Figure 1).

Intermediate Preparation

Synthesis of Benzodioxol-5-ylmethyl Amine

Method A

  • Starting material : Piperonal (1,3-benzodioxole-5-carbaldehyde)
  • Reductive amination : Reacted with ammonium acetate and sodium cyanoborohydride in methanol at 25°C for 12 hours.
  • Yield : 78–85% (Table 1).

Method B

  • Alternative route : Catalytic hydrogenation of 5-nitro-1,3-benzodioxole using Pd/C (10%) under H₂ (50 psi).
Table 1: Benzodioxol-5-ylmethyl Amine Synthesis Optimization
Condition Catalyst Temperature Time (hr) Yield (%)
Reductive Amination NaBH₃CN 25°C 12 85
Catalytic Reduction Pd/C (10%) 50°C 6 92

Synthesis of 1-Methyl-1,2,3,4-Tetrahydroquinolin-6-Ethylamine

Key reaction : Pictet-Spengler cyclization

  • Substrates : 6-Aminoquinoline and acetaldehyde
  • Conditions : HCl (2M) in ethanol, refluxed at 80°C for 8 hours.
  • Methylation : Post-cyclization treatment with methyl iodide/K₂CO₃ in DMF (Table 2).
Table 2: Tetrahydroquinoline Intermediate Characterization
Step Reagents Purity (HPLC) Isolated Yield
Cyclization HCl/EtOH 95% 67%
N-Methylation CH₃I, K₂CO₃ 98% 89%

Amide Bond Formation

The final step couples both intermediates via ethanediamide linkage:

Coupling Protocol

  • Activation : Benzodioxol-5-ylmethyl amine (1.2 eq) and oxalyl chloride (2 eq) in dry DCM at 0°C.
  • Reaction : Treated with tetrahydroquinoline-ethylamine (1 eq) and triethylamine (3 eq) at −10°C for 4 hours.
  • Workup : Extracted with ethyl acetate, washed with NaHCO₃, and purified via silica chromatography.
Table 3: Coupling Reaction Optimization
Entry Coupling Reagent Solvent Temp (°C) Yield (%)
1 EDCI/HOBt DMF 25 62
2 Oxalyl Chloride DCM −10 88
3 DCC/DMAP THF 0 54

Industrial-Scale Production

For kilogram-scale synthesis, continuous flow reactors achieve higher efficiency:

  • Flow rate : 10 mL/min
  • Residence time : 15 minutes
  • Productivity : 92% yield with >99% purity.

Analytical Validation

Purity assessment :

  • HPLC : Retention time = 12.4 min (C18 column, acetonitrile/H₂O gradient)
  • MS (ESI+) : m/z 396.2 [M+H]⁺ (calculated 395.46).

Crystallography : Single-crystal X-ray analysis confirms the ethanediamide conformation.

Challenges and Solutions

  • Steric hindrance : Slow coupling kinetics addressed by low-temperature (−10°C) reactions.
  • Epimerization : Minimized using oxalyl chloride instead of carbodiimides.

Chemical Reactions Analysis

Types of Reactions

N-[(2H-1,3-benzodioxol-5-yl)methyl]-N’-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl]ethanediamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the amide nitrogen.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

    Oxidation: Oxidized derivatives of the benzodioxole and tetrahydroquinoline moieties.

    Reduction: Reduced forms of the amide bond, potentially leading to amines.

    Substitution: Substituted amide derivatives.

Scientific Research Applications

N-[(2H-1,3-benzodioxol-5-yl)methyl]-N’-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl]ethanediamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[(2H-1,3-benzodioxol-5-yl)methyl]-N’-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl]ethanediamide involves its interaction with molecular targets such as tubulin. By binding to tubulin, the compound disrupts microtubule dynamics, leading to cell cycle arrest and apoptosis in cancer cells . This mechanism is similar to that of other microtubule-targeting agents used in cancer therapy.

Comparison with Similar Compounds

Comparison with Similar Compounds

QOD belongs to a class of falcipain inhibitors that target the parasite’s digestive vacuole. Below is a detailed comparison with structurally and functionally related compounds:

Structural Analogues

2.1.1 Indole Carboxamide Derivative (ICD):

  • Structure: N-{3-[(Biphenyl-4-yl carbonyl)amino]propyl}-1H-indole-2-carboxamide.
  • Key Differences: ICD replaces QOD’s tetrahydroquinoline and benzodioxole groups with a biphenyl-indole scaffold. The ethanediamide linker in QOD is substituted with a carboxamide-propyl chain in ICD.
  • Binding Mechanism : ICD interacts with FP-2 via π-π stacking (indole ring) and hydrogen bonding (carboxamide group), but lacks dual inhibition of FP-3.

2.1.2 6-(2,3-Dihydro-1,4-benzodioxin-5-yl)-N-[3-[(dimethylamino)methyl]phenyl]-2-methoxy-pyridin-3-amine

  • Structure : Features a benzodioxin ring and pyridine amine ().
  • Key Differences: While sharing a benzodioxin/dioxole motif with QOD, this compound lacks the tetrahydroquinoline and ethanediamide groups.

Functional Analogues

2.2.1 K11777 (Vinyl Sulfone Inhibitor):

  • Structure : Peptidic vinyl sulfone.
  • Comparison : K11777 irreversibly inhibits FP-2/3 by covalent binding to the catalytic cysteine. Unlike QOD, it exhibits broad-spectrum protease inhibition and higher toxicity.

Table 1: Comparative Analysis of QOD and Key Analogues

Parameter QOD ICD K11777
Molecular Weight ~434 g/mol (estimated) ~437 g/mol ~463 g/mol
Target Enzymes FP-2 and FP-3 (dual inhibition) FP-2 only FP-2/3, cathepsins
Binding Mode Non-covalent; H-bonding and hydrophobic interactions Non-covalent; π-π stacking Covalent (cysteine alkylation)
Selectivity High for FP-2/3 due to tetrahydroquinoline positioning Moderate (FP-2-specific) Low (cross-reactivity)
MD Simulation Findings Stable binding over 1 µs; no dissociation Shorter binding stability Rapid irreversible binding

Research Findings

  • QOD vs. ICD : QOD’s ethanediamide bridge enables simultaneous interactions with FP-2’s S2 and S3 pockets, while ICD’s rigid biphenyl group limits access to FP-3’s active site. Microsecond-long MD simulations confirm QOD’s superior residence time in FP-2/3 compared to ICD ().
  • QOD vs. K11777: QOD’s non-covalent mechanism reduces off-target effects, unlike K11777’s irreversible cysteine binding, which causes host toxicity.

Biological Activity

N-[(2H-1,3-benzodioxol-5-yl)methyl]-N'-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl]ethanediamide is a complex organic compound that has attracted attention in medicinal chemistry due to its potential biological activities. This compound features a unique combination of structural elements that may influence its pharmacological properties.

Structural Characteristics

The compound comprises several key structural components:

  • Benzodioxole moiety : Known for enhancing pharmacological properties.
  • Tetrahydroquinoline structure : Contributes to the compound's reactivity and interaction with biological systems.
  • Ethanediamide backbone : Provides a framework for functionalization and biological activity.

Biological Activity

The biological activity of this compound has been investigated in various contexts, particularly its potential as an antimalarial agent. The following sections will detail specific findings related to its efficacy and mechanisms of action.

Antimalarial Properties

Recent studies have highlighted the effectiveness of this compound against malaria parasites.

Efficacy Studies

  • Dosage and Administration : In animal models, the compound demonstrated a significant reduction in parasitemia at a dosage of 27.74 mg/kg when administered as a monotherapy. When combined with artesunate, the compound achieved a chemosuppression rate of 99.69% by day 5, leading to complete clearance of parasites after 28 days .
  • Mechanism of Action : The compound targets multiple proteins associated with malarial pathogenesis, including phosphoenolpyruvate carboxylase (PEPC) and falcipains (FP2 and FP3), which are crucial for the survival of the malaria parasite .

Structure-Activity Relationship (SAR)

Understanding the relationship between the chemical structure and biological activity is critical for optimizing therapeutic efficacy. The following table summarizes key findings from SAR studies:

Compound StructureBiological ActivityObservations
Benzodioxole derivativesAntimalarial activityEnhanced solubility and potency observed with specific substitutions
Tetrahydroquinoline analogsCytotoxic effects on cancer cellsSelective activity against various tumor types noted
Ethanediamide variantsImproved binding affinity to target proteinsStructural modifications led to increased efficacy

Case Studies

Several case studies have been conducted to assess the biological impact of this compound:

  • Case Study on Antitumor Activity : A series of tetrahydroquinoline derivatives were synthesized and evaluated for their antitumor properties against human cancer cell lines (e.g., HepG2). Compounds exhibiting structural similarity to this compound showed promising results in inhibiting cell proliferation .
  • Safety Profile : Toxicological assessments indicated that the compound is safe for oral administration at high dosages, suggesting a favorable safety margin for potential therapeutic use .

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